2-Amino-N-isopropyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide
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Overview
Description
2-Amino-N-isopropyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide is a chemical compound with the molecular formula C13H27N3O and a molecular weight of 241.37 g/mol . This compound is part of the piperidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 2-Amino-N-isopropyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide involves several steps. One common synthetic route includes the reaction of isopropylamine with a suitable piperidine derivative under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Chemical Reactions Analysis
2-Amino-N-isopropyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide undergoes various chemical reactions, including:
Scientific Research Applications
2-Amino-N-isopropyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-N-isopropyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
2-Amino-N-isopropyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide can be compared with other similar compounds, such as:
2-Amino-N-isopropyl-N-((1-methylpiperidin-4-yl)methyl)propanamide: This compound has a similar structure but differs in the position of the methyl group on the piperidine ring.
2-Amino-N-isopropyl-N-((1-methylpyrrolidin-2-yl)methyl)propanamide: This compound features a pyrrolidine ring instead of a piperidine ring, leading to different chemical properties and biological activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and potential biological effects .
Properties
Molecular Formula |
C13H27N3O |
---|---|
Molecular Weight |
241.37 g/mol |
IUPAC Name |
2-amino-N-[(1-methylpiperidin-2-yl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C13H27N3O/c1-10(2)16(13(17)11(3)14)9-12-7-5-6-8-15(12)4/h10-12H,5-9,14H2,1-4H3 |
InChI Key |
MNSZNYKZAOELMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1CCCCN1C)C(=O)C(C)N |
Origin of Product |
United States |
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